5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
1,3,4-Oxadiazole derivatives are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on their specific structure and the substituents they contain .Scientific Research Applications
Molecular Structure and Solid State Arrangement
The study of crystal and molecular structures of 1,3,4-oxadiazole-2(3H)-thiones, which share a structural similarity with the compound , reveals insights into their V-shaped or planar configurations. This structural variance significantly impacts the solid-state molecular packing arrangement, dictating the types of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the compound's behavior in solid form, potentially affecting its stability, solubility, and reactivity (Khan et al., 2014).
Synthesis and Xanthine Oxidase Inhibition
The synthesis process for creating derivatives of 1,3,4-oxadiazoles, including those with a 4-fluorobenzyl moiety, is well-documented. These compounds have been evaluated for their in vitro xanthine oxidase inhibitory activity. This enzyme is involved in purine metabolism and its inhibition can be beneficial in treating diseases like gout or certain types of kidney stones (De-Qiang Qi et al., 2015).
Antifungal Properties and Molecular Docking Studies
A novel series of 1,3,4-oxadiazole-2(3H)-thione derivatives has been synthesized, showcasing promising antifungal activity against several human pathogenic fungal strains. These findings are supported by molecular docking studies, which indicate good binding at the active sites of target enzymes, suggesting the potential of these compounds as antifungal agents (Nimbalkar et al., 2016).
Anticancer Activity
Derivatives of 1,3,4-oxadiazole-2-thione have demonstrated significant anticancer activity in studies, indicating their potential as templates for developing new anticancer molecules. These studies provide valuable insights into the structure-activity relationship, paving the way for the optimization of these compounds for enhanced therapeutic efficacy (Dash et al., 2011).
Anticonvulsant Effects and Benzodiazepine Receptor Mechanism
Research into 1,3,4-oxadiazole derivatives has also explored their potential as anticonvulsant agents. Specific structural modifications, such as the introduction of an amino group and a fluoro substituent, have shown to enhance anticonvulsant activity. These effects are mediated through interactions with benzodiazepine receptors, highlighting the therapeutic potential of these compounds in treating seizure disorders (Zarghi et al., 2008).
Mechanism of Action
Target of Action
Compounds containing an 1,2,4-oxadiazole heterocycle have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, transcription, cell cycle progression, and cell growth.
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets in different ways depending on the specific structure of the compound and the target enzyme . For instance, they may inhibit the activity of the target enzyme, thereby affecting the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to dna replication, transcription, cell cycle progression, and cell growth .
Result of Action
Given the potential targets and pathways mentioned above, it can be inferred that this compound may have effects on cellular processes such as dna replication, transcription, cell cycle progression, and cell growth .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-[(4-fluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14-17-18-15(21)20-14/h1-8H,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYANBDNKDDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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